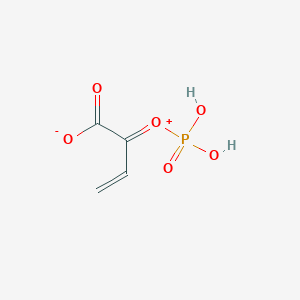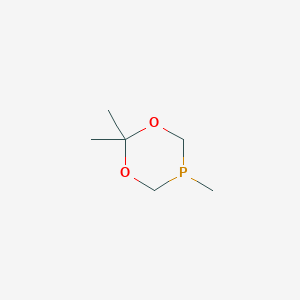
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a tetrahydrobenzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide. This intermediate then undergoes nucleophilic ring opening with various amines under microwave irradiation, followed by cyclocondensation to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times. This method can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger batches .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and demethylases.
Medicine: Explored for its antiviral, antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with various enzymes, inhibiting their activity. This compound has been shown to inhibit kinases and demethylases, affecting cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan:
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its fused triazole and tetrahydrobenzothiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
113246-92-7 |
|---|---|
Molekularformel |
C10H12N4S |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C10H12N4S/c11-9-8(10-12-5-13-14-10)6-3-1-2-4-7(6)15-9/h5H,1-4,11H2,(H,12,13,14) |
InChI-Schlüssel |
IPVORWIWMSKIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


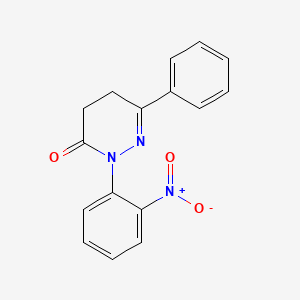
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
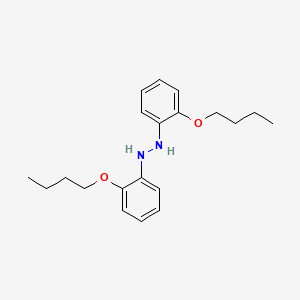
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
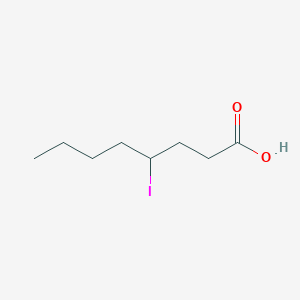
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
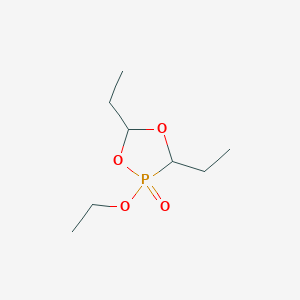

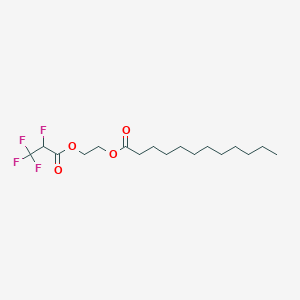
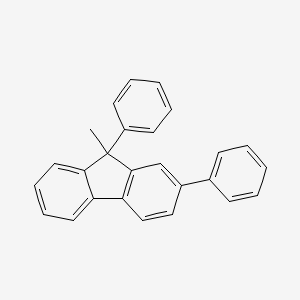
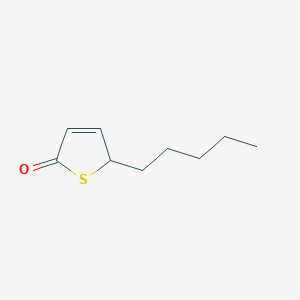
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
